molecular formula C18H20N2O4S B2539523 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide CAS No. 922051-03-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide

Cat. No.: B2539523
CAS No.: 922051-03-4
M. Wt: 360.43
InChI Key: NJNGERILHJMNCA-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework comprising a benzoxazepine core and a sulfonamide group, which may confer various therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 362.39 g/mol. The structural characteristics that contribute to its biological activity include:

Property Value
Molecular FormulaC₁₇H₁₈N₂O₄S
Molecular Weight362.39 g/mol
Functional GroupsSulfonamide, Benzoxazepine

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological pathways. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : The benzoxazepine structure allows for potential binding to various receptors involved in signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication mechanisms.

Antimicrobial Effects

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria in vitro.

Anticancer Properties

Emerging research highlights the potential anticancer effects of this compound:

  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
  • Cell Proliferation Inhibition : The compound may inhibit cellular proliferation by interfering with critical signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited an IC50 value of approximately 25 μM against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Assessment : In vitro assays demonstrated that at concentrations ranging from 10 to 50 μM, the compound significantly reduced the viability of cancer cells (e.g., HeLa and MCF7 cell lines) by inducing apoptosis.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12-4-7-14(8-5-12)25(22,23)20-13-6-9-15-16(10-13)24-11-18(2,3)17(21)19-15/h4-10,20H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNGERILHJMNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.